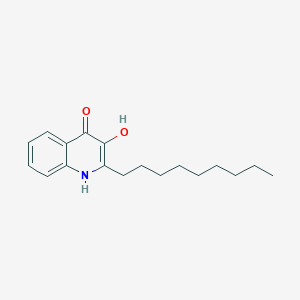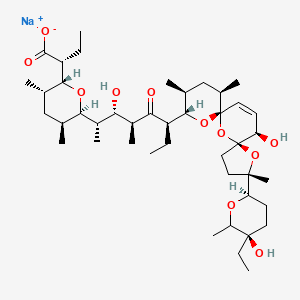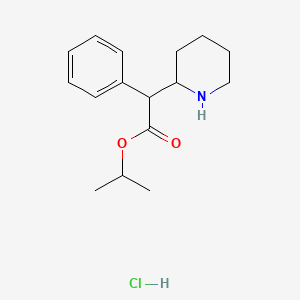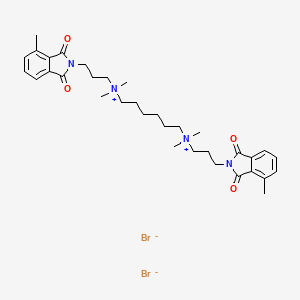![molecular formula C29H43N7O6 B10764466 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid](/img/structure/B10764466.png)
1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EPZ004777 (formate) is a potent inhibitor of the disruptor of telomeric silencing 1-like (DOT1L) histone lysine methyltransferase. This compound has shown significant potential in cancer research, particularly in targeting mixed-lineage leukemia (MLL) cells. By inhibiting DOT1L, EPZ004777 (formate) prevents the methylation of lysine 79 of histone 3 (H3K79), which is crucial for various cellular processes such as telomeric silencing, transcriptional regulation, DNA-damage repair, and cell cycle progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EPZ004777 (formate) involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of EPZ004777 (formate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large reactors, automated systems for monitoring and controlling reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
EPZ004777 (formate) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
EPZ004777 (formate) has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the role of DOT1L in histone methylation and its impact on gene expression.
Biology: Employed in research to understand the mechanisms of telomeric silencing and DNA-damage repair.
Medicine: Investigated for its potential in treating cancers, particularly mixed-lineage leukemia, by inducing apoptosis, cell-cycle arrest, and terminal differentiation in cancer cells
Industry: Utilized in the development of new therapeutic agents targeting histone methyltransferases
Wirkmechanismus
EPZ004777 (formate) exerts its effects by inhibiting the DOT1L enzyme, which is responsible for the methylation of lysine 79 on histone 3 (H3K79). This inhibition disrupts the normal function of DOT1L, leading to changes in gene expression, impaired DNA-damage repair, and altered cell cycle progression. The compound selectively targets cancer cells with dysregulated DOT1L activity, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
EPZ004777 (Formiat) ist einzigartig in seiner hohen Selektivität und Potenz als DOT1L-Inhibitor. Zu ähnlichen Verbindungen gehören:
EPZ-5676: Ein weiterer potenter DOT1L-Inhibitor mit ähnlichen Wirkmechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
SGC0946: Ein selektiver DOT1L-Inhibitor, der in der Forschung verwendet wird, um die Rolle der Histonmethylierung bei Krebs zu untersuchen.
GSK-J4: Ein Inhibitor, der auf eine andere Histon-Demethylase abzielt, aber in ähnlichen Forschungskontexten eingesetzt wird
EPZ004777 (Formiat) zeichnet sich durch seine hohe Selektivität für DOT1L gegenüber anderen Histon-Methyltransferasen und seine Wirksamkeit in präklinischen Krebsmodellen aus .
Eigenschaften
Molekularformel |
C29H43N7O6 |
|---|---|
Molekulargewicht |
585.7 g/mol |
IUPAC-Name |
1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid |
InChI |
InChI=1S/C28H41N7O4.CH2O2/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;2-1-3/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H,(H,2,3)/t21-,22-,23-,26-;/m1./s1 |
InChI-Schlüssel |
CTNCHYJQYACUDR-XRJUUMFPSA-N |
Isomerische SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O.C(=O)O |
Kanonische SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


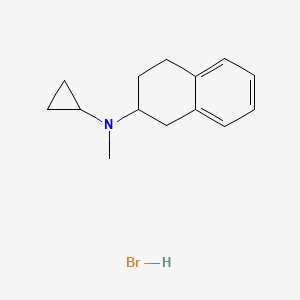
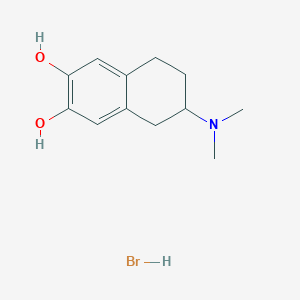
![(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride](/img/structure/B10764400.png)

![(5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10764413.png)
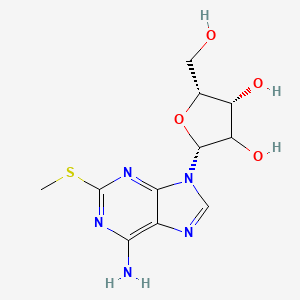
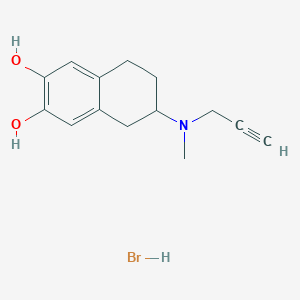
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B10764429.png)
